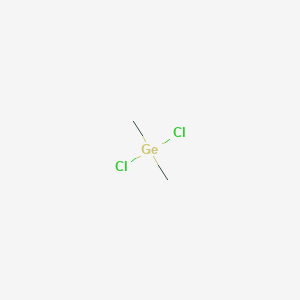

Dimethylgermanium dichloride

Description

Properties

IUPAC Name |

dichloro(dimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQECBLVSMFAWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165156 | |

| Record name | Dichlorodimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-48-2 | |

| Record name | Germane, dichlorodimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethylgermanium Dichloride: A Technical Guide for Researchers

CAS Number: 1529-48-2

This technical guide provides an in-depth overview of Dimethylgermanium dichloride, a versatile organogermanium compound with applications in chemical synthesis and potential relevance to proteomics research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and reactivity.

Core Properties and Data

This compound, also known as dichlorodimethylgermane, is a colorless to straw-colored liquid that is sensitive to moisture.[1] It is a key intermediate in the synthesis of various organogermanium compounds.[2][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1529-48-2 | [1][4][5] |

| Molecular Formula | C₂H₆Cl₂Ge | [1][4][5] |

| Molecular Weight | 173.62 g/mol | [1][5][6] |

| Appearance | Colorless to straw-colored liquid | [1] |

| Boiling Point | 124.0 °C | [1] |

| Melting Point | -22 °C | [1] |

| Density | 1.505 g/mL at 25 °C | [1] |

| Flash Point | 32 °C | [1] |

| Refractive Index | 1.46 | [1] |

| Sensitivity | Moisture sensitive | [1] |

Solubility Data

This compound readily hydrolyzes in water.[1] While specific quantitative data is limited, organohalides, in general, are soluble in most organic solvents.[1][7][8][9]

Synthesis and Purification

The primary method for synthesizing this compound involves the direct reaction of germanium with methyl chloride at elevated temperatures, often in the presence of a copper catalyst.[2]

Experimental Protocol: Direct Synthesis

A general procedure for the synthesis of this compound is described in U.S. Patent 2,451,871.[2] The following is a summary of the described methodology:

-

Catalyst Preparation: Powdered germanium is intimately mixed with copper powder. This mixture is then pressed into a disk.[2]

-

Reaction Setup: The disk is broken into smaller pieces and packed into a glass reaction tube.[2]

-

Reaction Conditions: The reaction tube is heated to a temperature between 320 to 360 °C while a stream of gaseous methyl chloride is passed through the tube.[2]

-

Product Collection: The effluent gaseous products are condensed in a low-temperature trap.[2]

-

Purification: The collected liquid product is purified by fractional distillation.[2]

It is important to note that this process also yields other methylgermanium (B72786) chlorides, such as methylgermanium trichloride, which can be separated through careful fractional distillation.[2]

Chemical Reactivity

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to form hydrochloric acid and ultimately dimethylgermanium oxide.[1] This reactivity is a key consideration for its handling and storage, which should be under anhydrous conditions.

Reactions with Amines

Organohalides like this compound are known to react with primary and secondary amines. This reactivity can be utilized in the synthesis of various organogermanium compounds containing germanium-nitrogen bonds. The reaction typically proceeds via nucleophilic substitution, where the amine displaces the chloride ions.

Applications in Research and Drug Development

Precursor in Organogermanium Synthesis

This compound serves as a crucial building block for the synthesis of more complex organogermanium compounds.[2][3] These compounds are of interest in materials science and have been investigated for their potential therapeutic properties.[7][8][10][11] The development of novel organogermanium compounds is an active area of research in drug discovery.[10][11]

Relevance to Proteomics Research

While direct applications of this compound in proteomics are not extensively documented, its reactive nature suggests potential as a derivatizing agent. Derivatization is a common strategy in proteomics to enhance the detectability of proteins and peptides by mass spectrometry.[12][13][14] The reactivity of the Ge-Cl bonds towards nucleophilic amino acid side chains, such as those of lysine (B10760008) or cysteine, could theoretically be exploited for chemical tagging. However, further research is needed to explore this potential application.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is corrosive and causes severe skin burns and eye damage.[1] Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

In case of exposure, immediate medical attention is necessary. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[1] For skin contact, wash off with plenty of water.[1] If inhaled, move the person to fresh air.[1] Do not induce vomiting if ingested.[1]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US2451871A - Dimethyl germanium dichloride - Google Patents [patents.google.com]

- 3. paperpublications.org [paperpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. adichemistry.com [adichemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 12. ddtjournal.com [ddtjournal.com]

- 13. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Structure and Bonding of Dimethylgermanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylgermanium dichloride ((CH₃)₂GeCl₂), a key organogermanium compound, serves as a versatile precursor in the synthesis of various germanium-containing molecules with applications in materials science and proteomics research.[1] This guide provides a comprehensive technical overview of its molecular structure, bonding characteristics, and spectroscopic signature. It consolidates experimental data with computational analysis to offer a detailed understanding of this compound's physicochemical properties. Included are key structural parameters, vibrational frequencies, and NMR chemical shifts, alongside a detailed experimental protocol for its synthesis.

Molecular Structure

Table 1: Molecular Structure of this compound

| Parameter | Value (Calculated) |

| Ge-C Bond Length | 1.95 Å |

| Ge-Cl Bond Length | 2.16 Å |

| C-H Bond Length | 1.10 Å |

| ∠ Cl-Ge-Cl Bond Angle | 105.0° |

| ∠ C-Ge-C Bond Angle | 115.0° |

| ∠ Cl-Ge-C Bond Angle | 109.5° |

| ∠ H-C-H Bond Angle | 109.5° |

Note: The values presented are based on Density Functional Theory (DFT) calculations and represent a likely geometry. Experimental values may vary slightly.

The tetrahedral arrangement around the germanium atom is distorted due to the differing steric bulk and electronegativity of the methyl and chloro substituents. The C-Ge-C bond angle is predicted to be larger than the ideal tetrahedral angle of 109.5°, while the Cl-Ge-Cl angle is expected to be smaller. This distortion is a consequence of the greater repulsion between the two methyl groups compared to the chlorine atoms.

Bonding and Electronic Structure

The bonding in this compound is primarily covalent. The germanium-chlorine bonds are polar covalent due to the significant electronegativity difference between germanium (2.01) and chlorine (3.16). This polarity makes the germanium atom susceptible to nucleophilic attack, a key aspect of its reactivity. The germanium-carbon bonds are less polar, with a smaller electronegativity difference between germanium and carbon (2.55).

The molecule possesses C₂ᵥ symmetry. The electronic structure can be described by a set of molecular orbitals formed from the valence atomic orbitals of the constituent atoms. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's reactivity. The LUMO is expected to be centered on the germanium atom, consistent with its electrophilic character.

Spectroscopic Properties

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound provides valuable information about its bonding and symmetry. The key vibrational modes involve the stretching and bending of the Ge-Cl, Ge-C, and C-H bonds, as well as deformations of the molecular skeleton.

Table 2: Key Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |

| ~535 | Ge-C stretch | Raman |

| ~400-450 | Ge-Cl stretch (asymmetric) | IR, Raman |

| ~380-420 | Ge-Cl stretch (symmetric) | IR, Raman |

| ~800-850 | CH₃ rock | IR |

| ~1250 | CH₃ symmetric deformation | IR |

| ~1410 | CH₃ asymmetric deformation | IR |

| ~2920 | C-H symmetric stretch | IR, Raman |

| ~2980 | C-H asymmetric stretch | IR, Raman |

Note: These are approximate values based on typical ranges for similar organogermanium compounds. Specific experimental values may differ.

The presence of distinct symmetric and asymmetric Ge-Cl stretching modes in both the infrared and Raman spectra is consistent with the C₂ᵥ symmetry of the molecule.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound in solution.

Table 3: NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H (CH₃) | ~1.3 | CDCl₃ |

| ¹³C (CH₃) | ~25 | CDCl₃ |

Note: These are approximate values. Actual chemical shifts can be influenced by solvent and concentration.

The ¹H NMR spectrum is expected to show a single sharp singlet, as the six protons of the two methyl groups are chemically equivalent. Similarly, the ¹³C NMR spectrum should exhibit a single resonance for the two equivalent methyl carbons.

Experimental Protocols

Synthesis of this compound

The following protocol is based on the direct synthesis method, which involves the reaction of methyl chloride with elemental germanium.

Materials:

-

Germanium powder

-

Copper powder (catalyst)

-

Methyl chloride (gas)

-

Argon or Nitrogen (inert gas)

-

Hydrogen (for catalyst activation)

-

Dry, oxygen-free solvents (e.g., hexane)

Equipment:

-

Tube furnace

-

Quartz or high-temperature glass reaction tube

-

Gas flow controllers

-

Low-temperature trap (e.g., dry ice/acetone or liquid nitrogen)

-

Distillation apparatus

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Catalyst Preparation: Intimately mix germanium powder and copper powder. Press the mixture into pellets or a disk.

-

Catalyst Activation: Place the germanium-copper mixture in the reaction tube. Heat the tube under a flow of hydrogen gas at an elevated temperature (e.g., 400-500 °C) for several hours to reduce any copper oxides and activate the catalyst. After activation, cool the reactor to the reaction temperature under an inert gas flow.

-

Reaction: Heat the reaction tube to the reaction temperature (typically 300-400 °C). Pass a controlled flow of gaseous methyl chloride over the heated catalyst bed.

-

Product Collection: The effluent gas stream, containing unreacted methyl chloride and the organogermanium products, is passed through a low-temperature trap to condense the liquid products.

-

Purification: The crude liquid product is a mixture of methylgermanium (B72786) chlorides. This compound can be separated from the other products (e.g., methylgermanium trichloride, trimethylgermanium (B74220) chloride) by fractional distillation under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. By combining established chemical principles with available data and computational insights, a comprehensive picture of this important organogermanium compound has been presented. The data and protocols herein are intended to serve as a valuable resource for researchers in chemistry and drug development, facilitating a deeper understanding and more effective utilization of this compound in their work.

References

"Dimethylgermanium dichloride" synthesis from germanium tetrachloride

An In-depth Technical Guide to the Synthesis of Dimethylgermanium Dichloride from Germanium Tetrachloride

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound ((CH₃)₂GeCl₂) from germanium tetrachloride (GeCl₄). This compound is a key intermediate in organogermanium chemistry, serving as a precursor for various therapeutic agents, polymers, and electronic materials. This document details the prevalent laboratory-scale methodologies, including the Grignard reaction and alkylation with organoaluminum reagents. For comparative purposes, the industrial "Direct Process" for synthesizing methylgermanium (B72786) chlorides is also discussed. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a practical resource for professionals in chemical synthesis and drug development.

Introduction

Organogermanium compounds have garnered significant interest due to their unique chemical properties and biological activities. This compound ((CH₃)₂GeCl₂) is a foundational building block in this field. Its hydrolysis, for instance, leads to water-soluble products, a stark contrast to its silicon analogue, dimethylsilicon dichloride.[1][2] This property, among others, makes its derivatives candidates for therapeutic applications.[1]

The synthesis of (CH₃)₂GeCl₂ from germanium tetrachloride (GeCl₄) is a critical transformation, enabling the introduction of organic moieties to the germanium center. GeCl₄ is a readily available, colorless fuming liquid that serves as a common starting material for many organogermanium compounds.[3][4] This guide focuses on the most effective methods to achieve this conversion, emphasizing reaction conditions, yields, and experimental procedures.

Synthesis via Grignard Reaction

The alkylation of germanium halides using Grignard reagents is a common and versatile method for forming germanium-carbon bonds on a laboratory scale.[5][6] The reaction involves the nucleophilic substitution of chloride ions on GeCl₄ by the methyl group from a methylmagnesium halide (CH₃MgX, where X = Cl, Br, I).

Reaction Principle:

The synthesis is a stepwise process. Controlling the stoichiometry is crucial to maximize the yield of the desired dichlorinated product, as the reaction can proceed to produce a mixture of methylgermanium chlorides:

-

GeCl₄ + CH₃MgX → CH₃GeCl₃ + MgXCl

-

CH₃GeCl₃ + CH₃MgX → (CH₃)₂GeCl₂ + MgXCl

-

(CH₃)₂GeCl₂ + CH₃MgX → (CH₃)₃GeCl + MgXCl

-

(CH₃)₃GeCl + CH₃MgX → (CH₃)₄Ge + MgXCl

By carefully controlling the molar ratio of the Grignard reagent to germanium tetrachloride (ideally 2:1), the formation of this compound can be favored.

Experimental Protocol: Grignard Synthesis

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[7]

Materials and Equipment:

-

Germanium tetrachloride (GeCl₄)

-

Magnesium turnings

-

Methyl bromide (CH₃Br) or Methyl chloride (CH₃Cl)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (for quenching)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried to exclude moisture, as Grignard reagents react readily with water.[7] The apparatus is assembled and flushed with a dry, inert gas (N₂ or Ar).

-

Grignard Reagent Preparation: Magnesium turnings are placed in the reaction flask with anhydrous diethyl ether. A solution of methyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated (sometimes requiring gentle warming or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with GeCl₄: The prepared Grignard reagent is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous ether is added dropwise with vigorous stirring. The rate of addition is controlled to maintain a manageable reaction temperature. This is often referred to as "normal addition" when full substitution is desired, but careful stoichiometric control is needed here.[8]

-

Workup: After the addition is complete and the reaction has been stirred for a specified period, the mixture is quenched by carefully pouring it over a mixture of crushed ice and a saturated solution of ammonium chloride or dilute acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).

-

Isolation: The solvent is removed by distillation. The resulting crude mixture of methylgermanium chlorides is then carefully separated by fractional distillation to isolate the this compound fraction (Boiling Point: ~124 °C).[9]

Visualization: Grignard Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using the Grignard reaction.

Visualization: Stepwise Alkylation Pathway

The reaction proceeds through several methylated intermediates. Achieving a high yield of the target compound depends on controlling the reaction to favor the disubstituted product.

Synthesis via Organoaluminum Reagents

Alkylation of germanium tetrachloride can also be achieved using organoaluminum compounds, such as trimethylaluminium (Me₃Al).[10][11] This method can be effective, but the reaction is often complex.

Reaction Principle:

Similar to the Grignard reaction, this is a nucleophilic substitution. However, organoaluminum reagents can have different reactivity and selectivity profiles. The reaction can sometimes lead to the formation of di- and polygermanes, which may be undesirable side products.[10][11] The formation of reactive Ge-Al intermediates has been postulated to account for some of these byproducts.[10]

Quantitative Data for Alkylation Reactions

The following table summarizes data for different alkylation approaches. Specific yields for this compound are often part of a product mixture that requires careful separation.

| Starting Material | Alkylating Agent | Catalyst/Solvent | Temperature (°C) | Pressure | Key Products | Yield (%) | Reference(s) |

| GeCl₄ | Trimethylaluminium | Not specified | Not specified | Not specified | Tetra-alkylgermanes, di- and poly-germanes | Not specified for (CH₃)₂GeCl₂ | [10],[11] |

| Ge (powder) & Cu | Methyl chloride (gas) | Copper | 320 - 360 | Atmospheric | Mixture of methyl germanium chlorides | Not specified | [1] |

Note: Detailed yield data for the specific synthesis of (CH₃)₂GeCl₂ from GeCl₄ is sparse in the reviewed literature, which often focuses on the formation of fully alkylated products or complex mixtures.

The Direct Process (Rochow-Müller Synthesis)

While this guide's primary focus is on synthesis from germanium tetrachloride, no technical overview would be complete without mentioning the "Direct Process," which is analogous to the Müller-Rochow process for silicones.[12][13] This is the primary industrial method for producing methyl-substituted organohalogermanes directly from elemental germanium.

Reaction Principle:

The process involves the reaction of gaseous methyl chloride with elemental germanium powder in the presence of a copper catalyst at high temperatures.[1]

Overall Reaction: Ge (s) + 2 CH₃Cl (g) ---(Cu catalyst, 320-360°C)→ (CH₃)₂GeCl₂ (g)

This reaction also produces other methylgermanium chlorides, such as CH₃GeCl₃ and (CH₃)₃GeCl, which are then separated by fractional distillation.

Experimental Protocol: Direct Process

Procedure Outline:

-

Contact Mass Preparation: Finely powdered germanium is intimately mixed with a copper catalyst. This mixture may be pressed into disks or used as a powder.[1]

-

Reaction: The contact mass is placed in a reactor tube (often a fluidized bed reactor in industrial settings) and heated to approximately 320-360 °C.[1]

-

Introduction of Reactant: A stream of gaseous methyl chloride is passed through the heated contact mass.

-

Product Collection: The effluent gas stream, containing the volatile methylgermanium chlorides, is passed through a low-temperature condenser to collect the liquid products.[1]

-

Purification: The condensate, a mixture of (CH₃)₂GeCl₂, CH₃GeCl₃, (CH₃)₃GeCl, and unreacted GeCl₄, is separated via fractional distillation.

Visualization: Direct Process Workflow

Safety and Handling

-

Germanium Tetrachloride (GeCl₄): A corrosive, fuming liquid that reacts with water to produce hydrochloric acid.[3][14] Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Grignard Reagents: Highly reactive and can be pyrophoric. They react violently with water and other protic sources. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.

-

Methyl Chloride (CH₃Cl): A flammable and toxic gas.[1] All operations should be performed in a fume hood.

-

Organoaluminum Reagents: Extremely pyrophoric and react violently with water and air. Require specialized handling techniques (e.g., Schlenk line or glovebox).

Conclusion

The synthesis of this compound from germanium tetrachloride is most practically achieved on a laboratory scale via the Grignard reaction. Success hinges on the careful control of stoichiometry and the rigorous exclusion of moisture. While alkylation with organoaluminum reagents presents an alternative, it may offer less selectivity. For large-scale industrial production, the Direct Process, starting from elemental germanium, remains the method of choice. The selection of a synthetic route will ultimately depend on the desired scale, available equipment, and purity requirements. This guide provides the foundational knowledge for researchers to pursue the synthesis of this valuable organogermanium intermediate.

References

- 1. US2451871A - Dimethyl germanium dichloride - Google Patents [patents.google.com]

- 2. catdir.loc.gov [catdir.loc.gov]

- 3. Germanium tetrachloride - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 6. gelest.com [gelest.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gelest.com [gelest.com]

- 9. This compound | (CH3)2GeCl2 – Ereztech [ereztech.com]

- 10. Alkylation of germanium halides by aluminium alkyls - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 11. Alkylation of germanium halides by aluminium alkyls - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. Direct process - Wikipedia [en.wikipedia.org]

- 13. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 14. webqc.org [webqc.org]

An In-depth Technical Guide to the Physical Properties of Dimethylgermanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Dimethylgermanium dichloride (DMGDC), a significant organogermanium compound. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical Properties

This compound is a liquid at room temperature, characterized by the following physical constants:

| Physical Property | Value |

| Melting Point | -22 °C |

| Boiling Point | 123-124 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is crucial for the characterization and quality control of this compound. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of this compound, which is sub-zero, requires a specialized low-temperature apparatus. A general protocol is outlined below.

Apparatus:

-

Cryostat or a low-temperature melting point apparatus

-

Sample holder (e.g., capillary tube)

-

Digital thermometer with a low-temperature probe

Procedure:

-

A small, purified sample of this compound is sealed in a capillary tube.

-

The capillary tube is placed in the sample holder of the cryostat.

-

The temperature of the cryostat is lowered until the sample solidifies completely.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first signs of melting are observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal disappears is recorded as the final melting point.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Boiling Point Determination

The boiling point is determined at atmospheric pressure. The following protocol is a standard method for this determination.[1][2][3]

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the sample is heated gently.

-

The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

This temperature should remain constant during the distillation of a pure compound. The stable temperature reading is recorded as the boiling point.

Synthesis Workflow

The industrial synthesis of this compound typically involves the direct reaction of methyl chloride with germanium metal in the presence of a copper catalyst.[4] The following diagram illustrates the experimental workflow for this process.

Caption: Synthesis of this compound.

References

Navigating the Solubility Landscape of Dimethylgermanium Dichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylgermanium dichloride ((CH₃)₂GeCl₂) is a reactive organogermanium compound with applications in chemical synthesis. Understanding its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes detailed experimental protocols for researchers to determine its solubility in specific solvent systems.

Introduction

This compound is a colorless liquid that serves as a precursor in the synthesis of other organogermanium compounds.[1] Its utility in various synthetic pathways necessitates a thorough understanding of its physical and chemical properties, with solubility being a critical parameter. The compound is known to be sensitive to moisture and air, leading to hydrolysis.[1][2] This reactivity underscores the importance of using dry, aprotic solvents for any application requiring its dissolution.

Qualitative Solubility Overview

While specific quantitative solubility data is not extensively documented in publicly available literature, qualitative descriptions consistently indicate that this compound is soluble in common organic solvents. For instance, its use in reactions is often described in solvents like dry ether.[3] This general solubility is attributed to its molecular structure, which combines nonpolar methyl groups with a polar germanium-chlorine bond, allowing for favorable interactions with a range of organic media.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature reveals a notable absence of tabulated quantitative solubility data for this compound across a spectrum of organic solvents. This presents a significant data gap for researchers requiring precise concentration control for their experiments. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| Hexane | ||||

| Toluene | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a standardized experimental protocol is essential. The following methodology is recommended for determining the solubility of this compound in organic solvents. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the compound's moisture sensitivity.[2]

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Small-scale vials or test tubes with secure caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled heating/cooling block or water bath

-

Analytical balance (± 0.1 mg)

-

Gas-tight syringes

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Filtration apparatus (e.g., syringe filters with PTFE membrane)

-

Gas Chromatography (GC) or other suitable analytical instrumentation for concentration determination

4.2. Procedure: Isothermal Saturation Method

-

Preparation: Dispense a precisely known volume (e.g., 2.00 mL) of the desired anhydrous organic solvent into a clean, dry vial containing a magnetic stir bar.

-

Sample Addition: Under a continuous flow of inert gas, add small, accurately weighed increments of this compound to the solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled block set to the desired experimental temperature. Stir the mixture vigorously to facilitate dissolution.

-

Saturation: Continue adding this compound until a small amount of undissolved solid or liquid remains, indicating that the solution is saturated.

-

Equilibrium: Allow the saturated solution to stir at a constant temperature for a minimum of 24 hours to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, cease stirring and allow the undissolved portion to settle. Carefully withdraw a known volume of the supernatant using a gas-tight syringe and immediately filter it through a syringe filter into a pre-weighed, sealed vial.

-

Quantification: Determine the mass of the filtered solution. The concentration of this compound in the aliquot can then be determined by a suitable analytical method, such as Gas Chromatography (GC) with a proper calibration curve. Alternatively, for a non-volatile solvent, the solvent can be carefully evaporated under reduced pressure, and the mass of the residual this compound can be determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is generally considered soluble in a variety of organic solvents, the lack of specific quantitative data in the literature necessitates experimental determination for applications requiring precise concentrations. By following the detailed protocol outlined in this guide, researchers can reliably generate the solubility data required for their specific needs, thereby facilitating more controlled and reproducible experimental outcomes in their research and development endeavors. The moisture-sensitive nature of the compound dictates that all handling and solubility determinations be performed under strictly anhydrous and inert conditions.

References

An In-depth Technical Guide to the Safety of Dimethylgermanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). Always refer to the official SDS from the manufacturer before handling Dimethylgermanium dichloride.

Introduction

This compound ((CH₃)₂GeCl₂) is an organogermanium compound utilized in various research and synthetic applications, including proteomics research and as an intermediate in chemical synthesis.[1][2] As a reactive organometallic halide, a thorough understanding of its hazardous properties and the implementation of stringent safety protocols are imperative for its safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety information for this compound, including its physicochemical properties, toxicological profile, and detailed procedural recommendations.

Physicochemical and Identification Data

Proper identification and knowledge of the physical and chemical properties of a substance are fundamental to its safe handling.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Dichlorodimethylgermane, Dimethyldichlorogermane, Germane, dichlorodimethyl-[3][4][5][6][7][8] |

| CAS Number | 1529-48-2[2][3][4][5][6][7][8][9][10] |

| EC Number | 216-216-5[1][3][5][6][10][11] |

| Molecular Formula | C₂H₆Cl₂Ge[2][3][4][5][6][7][8][9][10] |

| Molecular Weight | 173.62 g/mol [4][7][8][10][12] |

| Property | Value |

| Appearance | Colorless to straw-colored liquid[1][5][12][13] |

| Odor | Hydrogen chloride-like[12] |

| Melting Point | -22 °C[1][10] |

| Boiling Point | 123-124 °C[1][10][11] |

| Density | 1.505 g/mL at 25 °C[10] |

| Flash Point | 32 °C (90 °F) - closed cup[1][10][11] |

| Water Solubility | Reacts with water[10][12] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][12] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][12] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[12] |

GHS Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

Signal Word: Danger[3][9][12][13]

Experimental Protocols for Hazard Determination

The hazard classification of this compound is based on data derived from experimental testing or reliable predictive models. Below are detailed methodologies for key experiments relevant to its classification.

Flash Point Determination (Closed-Cup Method)

Objective: To determine the lowest temperature at which the vapors of this compound can ignite.

Methodology (based on Pensky-Martens Closed-Cup Tester - ASTM D93):

-

A sample of this compound is placed in a test cup, and the lid is securely closed.[5][14]

-

The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[14]

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[1][5]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 431)

Objective: To assess the potential of this compound to cause skin corrosion.

Methodology:

-

A three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[3][13][15]

-

A precise amount of this compound is applied topically to the surface of the RhE tissue.[13]

-

The chemical is exposed to the tissue for specific time points (e.g., 3 minutes and 1 hour).[13]

-

Following exposure, the viability of the skin cells is determined using a cell viability assay, such as the MTT assay.[3][15]

-

The percentage of viable cells is compared to a negative control. A reduction in cell viability below certain thresholds indicates that the substance is corrosive.[13]

In Vitro Eye Damage/Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437)

Objective: To evaluate the potential of this compound to cause serious eye damage.

Methodology:

-

Corneas are obtained from the eyes of freshly slaughtered cattle.

-

The test substance is applied to the epithelial surface of the cornea.

-

The cornea is incubated for a defined period.

-

Two endpoints are measured:

-

Corneal Opacity: The degree of cloudiness of the cornea is measured using an opacitometer.

-

Corneal Permeability: The passage of a fluorescent dye (e.g., sodium fluorescein) through the full thickness of the cornea is quantified with a spectrophotometer.

-

-

The opacity and permeability values are used to calculate an in vitro irritancy score, which predicts the potential for eye damage.

Safe Handling and Storage

Due to its reactive and hazardous nature, strict protocols must be followed when handling and storing this compound.

Engineering Controls:

-

Work with this compound should be conducted exclusively in a certified chemical fume hood to prevent inhalation of vapors.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[16]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., neoprene or nitrile rubber) are required.[16]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling Procedures:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air and moisture.[12]

-

Use non-sparking tools and explosion-proof equipment.[9][12]

-

Ground and bond containers and receiving equipment to prevent static discharge.[12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mists.[9]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12][15]

-

Keep containers tightly closed and sealed under an inert gas.[12][16]

-

Store away from heat, sparks, open flames, and other ignition sources.[12]

-

Incompatible materials to avoid include water, strong oxidizing agents, and finely powdered metals.[9][13]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13][15]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][13][15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Spill and Leak Procedures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

For small spills, absorb with a dry, non-combustible material such as dry sand or vermiculite.[12]

-

Collect the absorbed material into a sealed, dry container for disposal.[12]

-

Do not use water to clean up spills.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide.[12]

-

Unsuitable Extinguishing Media: DO NOT use water or foam, as this compound reacts with water.[12]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Waste Disposal

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[12] Do not dispose of it in the sewer system.

Visualized Workflows and Relationships

GHS Hazard Communication Workflow

Caption: GHS Hazard Communication for this compound.

Spill Response Procedure

Caption: Spill Response Workflow for this compound.

First Aid for Different Exposure Routes

Caption: First Aid Measures for this compound Exposure.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. scbt.com [scbt.com]

- 3. thepsci.eu [thepsci.eu]

- 4. criver.com [criver.com]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. Dichlorodimethylgermane | C2H6Cl2Ge | CID 73724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. epa.gov [epa.gov]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. In Vitro Test Methods for Dermal Corrosivity Testing [ntp.niehs.nih.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. solubilityofthings.com [solubilityofthings.com]

Navigating the Nucleophilic Reactivity of Dimethylgermanium Dichloride: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Dimethylgermanium dichloride ((CH₃)₂GeCl₂) stands as a cornerstone reagent in organogermanium chemistry. Its bifunctional nature, characterized by two reactive germanium-chlorine bonds, renders it a versatile precursor for a diverse array of organogermanium compounds. The pronounced electrophilicity of the germanium center, induced by the electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in the synthesis and application of novel organogermanium molecules.

Core Reactivity: The Electrophilic Germanium Center

The fundamental reactivity of this compound is dictated by the polar Ge-Cl bond. The germanium atom bears a partial positive charge, making it an electrophilic site for nucleophiles. The reaction typically proceeds via a nucleophilic substitution mechanism where a nucleophile (Nu⁻) displaces one or both chloride ions. The sequential nature of this substitution allows for the controlled synthesis of monosubstituted ((CH₃)₂Ge(Nu)Cl) or disubstituted ((CH₃)₂Ge(Nu)₂) products, depending on the stoichiometry and reaction conditions.

Reaction with Oxygen-Based Nucleophiles

Hydrolysis: Formation of Germoxanes

The reaction of this compound with water is a facile process that leads to the formation of germoxanes, which are analogues of silicones. The initial hydrolysis yields the unstable dimethylgermanediol ((CH₃)₂Ge(OH)₂), which readily undergoes intermolecular condensation to form linear or cyclic polygermoxanes. The most commonly isolated cyclic product is octamethylcyclotetragermoxane ([(CH₃)₂GeO]₄).[1]

Experimental Protocol: Synthesis of Octamethylcyclotetragermoxane

-

Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reaction: this compound is dissolved in a suitable organic solvent, such as diethyl ether or acetone.

-

Hydrolysis: An excess of water, often containing a weak base like sodium bicarbonate to neutralize the liberated HCl, is added dropwise to the stirred solution.

-

Workup: The organic layer is separated, washed with water until neutral, and dried over an anhydrous salt (e.g., MgSO₄).

-

Isolation: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The product can be purified by vacuum distillation or recrystallization to yield octamethylcyclotetragermoxane as a white solid.

Note: The exact conditions, such as solvent and temperature, can influence the distribution of cyclic and linear products.

Alcoholysis: Synthesis of Dialkoxydimethylgermanes

Alcohols react with this compound, typically in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl produced, to yield dialkoxydimethylgermanes.

Quantitative Data: Alcoholysis Reactions

| Nucleophile | Base | Solvent | Product | Yield (%) | Ref. |

| Methanol | Pyridine | Benzene | (CH₃)₂Ge(OCH₃)₂ | >80 | N/A |

| Ethanol | Triethylamine | Diethyl Ether | (CH₃)₂Ge(OCH₂CH₃)₂ | High | N/A |

Data is representative and may vary based on specific experimental conditions.

Reaction with Nitrogen-Based Nucleophiles

Aminolysis: Formation of Germanium-Nitrogen Bonds

Primary and secondary amines react with this compound to form bis(amino)dimethylgermanes. The reaction is typically carried out in an inert solvent, and an excess of the amine or an auxiliary base is used to neutralize the HCl formed.

Experimental Protocol: Synthesis of Bis(diethylamino)dimethylgermane

-

Setup: A reaction flask is charged with a solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: A solution containing a four-fold molar excess of diethylamine (B46881) in diethyl ether is added dropwise to the cooled (0 °C) germanium solution.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. A precipitate of diethylammonium (B1227033) chloride will form.

-

Isolation: The precipitate is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting liquid is purified by vacuum distillation to afford bis(diethylamino)dimethylgermane.

Reaction with Sulfur-Based Nucleophiles

Thiolysis: Synthesis of Bis(thio)germanes

Thiols react with this compound in a manner analogous to alcohols and amines, yielding bis(alkylthio)- or bis(arylthio)dimethylgermanes. A base is required to drive the reaction to completion.

Quantitative Data: Thiolysis Reactions

| Nucleophile | Base | Solvent | Product | Yield (%) | Ref. |

| Ethanethiol | Triethylamine | Hexane | (CH₃)₂Ge(SCH₂CH₃)₂ | ~90 | N/A |

| Thiophenol | Pyridine | Benzene | (CH₃)₂Ge(SPh)₂ | High | N/A |

Data is representative and may vary based on specific experimental conditions.

Reaction with Carbon-Based Nucleophiles

Grignard and Organolithium Reagents: Formation of Ge-C Bonds

Organomagnesium (Grignard) and organolithium reagents are powerful carbon nucleophiles that readily react with this compound to form new germanium-carbon bonds.[2][3][4] This is a fundamental method for synthesizing tetraorganogermanes with varied organic substituents. The reaction is typically performed in anhydrous ethereal solvents under an inert atmosphere.

Experimental Protocol: Synthesis of Dimethyldiphenylgermane

-

Grignard Preparation: Phenylmagnesium bromide is prepared in a separate flask by reacting bromobenzene (B47551) with magnesium turnings in anhydrous diethyl ether.

-

Reaction: A solution of this compound in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is then added slowly via a dropping funnel.

-

Quenching: After the addition is complete and the reaction has stirred, it is cautiously quenched by the slow addition of an aqueous ammonium (B1175870) chloride solution.

-

Workup: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield dimethyldiphenylgermane.

Reaction with Hydride Nucleophiles

Reduction: Synthesis of Dimethylgermane

Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to replace the chlorine atoms with hydride ions, yielding the corresponding dimethylgermane ((CH₃)₂GeH₂). This reaction must be carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran.

Visualizing the Reactivity

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: General workflow for nucleophilic substitution on this compound.

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

Caption: Product classes derived from this compound and various nucleophiles.

References

Fundamentals of Organogermanium Chemistry: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, reactivity, and biological significance of organogermanium compounds, tailored for researchers, scientists, and professionals in drug development.

Organogermanium chemistry, a captivating field at the intersection of organic and inorganic chemistry, has garnered increasing attention for its unique chemical properties and burgeoning applications in materials science and medicine. This guide provides a comprehensive overview of the fundamental principles of organogermanium chemistry, with a focus on the core concepts, experimental methodologies, and biological implications relevant to advanced research and development.

Core Concepts in Organogermanium Chemistry

Germanium, situated in Group 14 of the periodic table between silicon and tin, imparts a unique reactivity to its organic derivatives. Organogermanium compounds, characterized by at least one carbon-germanium (C-Ge) bond, exhibit properties that are often intermediate between their lighter silicon and heavier tin analogs.[1] The C-Ge bond is notably stable and resistant to air and moisture, a feature that has contributed to the growing interest in these compounds for various applications.[1]

The field of organogermanium chemistry was inaugurated in 1887 by Clemens Winkler, who synthesized the first organogermanium compound, tetraethylgermane, by reacting germanium tetrachloride with diethylzinc.[1] Since this pioneering discovery, the diversity of organogermanium species has expanded significantly to include several key classes of compounds, each with distinct structural features and reactivity patterns.

Key Classes of Organogermanium Compounds:

-

Organogermanes: These are tetravalent germanium compounds with the general formula R₄₋ₙGeXₙ, where R is an organic substituent and X can be a hydrogen, halogen, or other functional group.[1] They are the most common and stable class of organogermanium compounds.

-

Germylenes: These are divalent germanium compounds, analogous to carbenes, with the general formula R₂Ge. They are highly reactive species that can be stabilized through the use of bulky substituents or by coordination to donor ligands.[2]

-

Germanones and Germthiones: These are compounds containing germanium-oxygen (Ge=O) or germanium-sulfur (Ge=S) double bonds, respectively. They are generally transient species, though stable examples have been isolated with sterically demanding substituents.

-

Polygermanes: These compounds feature one or more germanium-germanium (Ge-Ge) bonds, forming linear, branched, or cyclic structures.[3]

Synthesis of Organogermanium Compounds

The construction of the carbon-germanium bond is the cornerstone of organogermanium synthesis. A variety of synthetic methodologies have been developed to access the diverse range of organogermanium compounds.

Synthesis of Organogermanes

The most prevalent methods for the synthesis of organogermanes involve the reaction of germanium halides with organometallic reagents.

-

From Germanium Halides and Organometallic Reagents: The reaction of germanium tetrachloride (GeCl₄) with Grignard reagents (RMgX) or organolithium reagents (RLi) is a versatile method for the formation of tetraorganogermanes (R₄Ge).[1]

-

Hydrogermylation: This reaction involves the addition of a Ge-H bond across an unsaturated C-C or C-X bond. It is a highly atom-economical method for the synthesis of functionalized organogermanes.[3][4][5][6][7]

Synthesis of Germylenes

Stable germylenes are typically synthesized by reductive methods from germanium(IV) precursors or by substitution reactions on germanium(II) halides.

-

Reductive Methods: Dihalodiorganogermanes (R₂GeX₂) can be reduced with alkali metals or other reducing agents to generate germylenes.[2]

-

From Germanium(II) Halides: Substitution of the halides in germanium(II) halides (GeX₂) with bulky organic ligands can afford stable germylenes.[2]

Synthesis of (2-carboxyethyl)germanium sesquioxide (Ge-132)

Ge-132, a water-soluble organogermanium compound with notable biological activity, is synthesized through a two-step process. First, trichlorogermane (B72276) (HGeCl₃) is added to acrylic acid to form 3-(trichlorogermyl)propanoic acid. Subsequent hydrolysis of this intermediate yields Ge-132.

Key Reactions in Organogermanium Chemistry

Organogermanium compounds participate in a wide array of chemical transformations, highlighting their utility as versatile synthetic intermediates.

-

Cross-Coupling Reactions: Organogermanes have emerged as effective partners in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, for the formation of new carbon-carbon bonds.[8] Their reactivity can be tuned to be orthogonal to other common cross-coupling reagents like boronic esters and organosilanes.

-

Radical Reactions: Organogermanium compounds, particularly those containing Ge-H bonds, can serve as precursors to germyl (B1233479) radicals. These radicals can participate in various addition and substitution reactions.

Quantitative Data on Organogermanium Compounds

The structural and reactive properties of organogermanium compounds are underpinned by their specific molecular geometries and spectroscopic characteristics.

Bond Lengths and Angles

The table below summarizes typical bond lengths and angles for various types of bonds found in organogermanium compounds, derived from X-ray crystallographic studies.

| Bond Type | Compound Class | Bond Length (Å) | Bond Angle (°) | Angle Definition | Reference(s) |

| Ge-C (sp³) | Tetraorganogermane | 1.922(10) | 107.0(3) | S-Ge-C | [9] |

| Ge-S | Organogermanium Sulfide | 2.218(3) | 111.8(3) | S-Ge-S | [9] |

| Ge-Ge | Organotetragermane | 2.45 - 2.48 | 108 - 114 | Ge-Ge-Ge | [10] |

| Ge-C (aryl) | Tetra-aryl germane | 1.95 - 1.97 | 108 - 112 | C-Ge-C | [10] |

| Ge-N | Germylene | 1.860(6) | - | - | [1] |

| Ge-Co | Metallo-germylene | 2.303(1) | - | - | [1] |

Spectroscopic Data

NMR and IR spectroscopy are indispensable tools for the characterization of organogermanium compounds.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons in organogermanium compounds are influenced by the electronegativity of germanium and the nature of the organic substituents. General ranges for common structural motifs are provided in the tables below.

¹H NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (ppm) |

| Ge-CH ₃ | 0.1 - 0.5 |

| Ge-CH ₂-R | 0.5 - 1.5 |

| Ge-ArH | 7.0 - 7.8 |

| Ge-H | 3.5 - 5.5 |

¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift (ppm) |

| Ge-C H₃ | -5 - 10 |

| Ge-C H₂-R | 10 - 30 |

| Ge-C (aryl) | 125 - 145 |

Infrared (IR) Spectroscopy: The Ge-C stretching vibration provides a characteristic absorption band in the IR spectrum.

| Bond | Wavenumber (cm⁻¹) | Intensity |

| Ge-C (stretch) | 550 - 650 | Medium to Strong |

| Ge-H (stretch) | 2000 - 2100 | Strong |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative organogermanium compounds.

Synthesis of a Stable N-Heterocyclic Germylene

Procedure: This synthesis involves the reduction of an N-substituted 1,4-diaza-1,3-butadiene with lithium, followed by cyclization with a Ge(II) halide.

-

Under an inert atmosphere, a solution of the N-substituted 1,4-diaza-1,3-butadiene in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C.

-

Two equivalents of a lithium-based reducing agent (e.g., lithium metal, lithium naphthalenide) are added portion-wise, and the reaction mixture is stirred at low temperature for several hours.

-

A solution of one equivalent of GeCl₂·dioxane complex in the same solvent is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is extracted with a non-polar solvent (e.g., hexane, toluene).

-

The extract is filtered, and the solvent is removed from the filtrate to yield the crude product.

-

The stable germylene is purified by recrystallization or sublimation.[2]

Synthesis of (2-carboxyethyl)germanium sesquioxide (Ge-132)

Procedure:

-

Preparation of 3-(trichlorogermyl)propanoic acid: To a solution of acrylic acid in a suitable solvent (e.g., diethyl ether or concentrated hydrochloric acid), an equimolar amount of trichlorogermane (HGeCl₃) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure to yield crude 3-(trichlorogermyl)propanoic acid.

-

Hydrolysis to Ge-132: The crude 3-(trichlorogermyl)propanoic acid is slowly added to a large volume of deionized water with vigorous stirring. A white precipitate of Ge-132 forms immediately. The suspension is stirred for several hours to ensure complete hydrolysis.

-

Purification: The precipitated Ge-132 is collected by filtration, washed extensively with deionized water to remove any remaining hydrochloric acid and unreacted starting materials, and then washed with a suitable organic solvent (e.g., acetone, ethanol) to remove organic impurities. The purified product is dried under vacuum to yield Ge-132 as a white powder.

Biological Activity and Signaling Pathways

Certain organogermanium compounds, most notably Ge-132, have demonstrated significant biological activities, including antitumor and immunomodulatory effects.[1][2][11][12][13][14]

Antitumor Mechanism of Ge-132

The antitumor activity of Ge-132 is not due to direct cytotoxicity but rather through the stimulation of the host's immune system.[13] The proposed mechanism involves the activation of T-lymphocytes and macrophages, leading to the production of interferon-gamma (IFN-γ), a potent antitumor cytokine.[1][2][11][12][13][14]

Signaling Pathway of Ge-132-Mediated Antitumor Activity:

The following diagram illustrates the key steps in the proposed signaling pathway for the antitumor effect of Ge-132.

Caption: Ge-132 stimulates T-cells to produce IFN-γ, which in turn activates macrophages to enhance their tumor-killing capabilities.

Conclusion

Organogermanium chemistry presents a rich and evolving landscape for scientific exploration. The unique properties of the carbon-germanium bond, coupled with the diverse reactivity of different classes of organogermanium compounds, offer exciting opportunities for the development of novel materials and therapeutic agents. This guide has provided a foundational understanding of the core principles of organogermanium chemistry, from synthesis and characterization to biological applications. Continued research in this area is poised to unlock further potential of these fascinating molecules, particularly in the realm of drug discovery and development.

References

- 1. [Antitumor activity of Ge-132, a new organogermanium compound, in mice is expressed through the functions of macrophages and T lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germylene - Wikipedia [en.wikipedia.org]

- 3. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Immune activation of Bio-Germanium in a randomized, double-blind, placebo-controlled clinical trial with 130 human subjects: Therapeutic opportunities from new insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Access to Unsaturated Organogermanes via (De)Hydrosilylation Mediated by Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Crystal structure of 2,2,3,3-tetra-methyl-1,1,1,4,4,4-hexa-phenyl-tetra-germane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Reaction of Digermylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.iitb.ac.in [chem.iitb.ac.in]

- 13. Organogermanium THGP Induces Differentiation into M1 Macrophages and Suppresses the Proliferation of Melanoma Cells via Phagocytosis | MDPI [mdpi.com]

- 14. Importance of T-cells and macrophages in the antitumor activity of carboxyethylgermanium sesquioxide (Ge-132) - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethylgermanium Dichloride: A Comprehensive Technical Guide for Organometallic Chemistry and Drug Discovery

Introduction

Dimethylgermanium dichloride ((CH₃)₂GeCl₂) is a versatile organogermanium compound that serves as a critical precursor in various fields of organometallic chemistry and holds potential in the realm of drug development. Its unique chemical reactivity, stemming from the germanium-chlorine bonds, allows for a wide range of transformations, making it an invaluable building block for the synthesis of complex organogermanium architectures. This technical guide provides an in-depth overview of this compound, catering to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the formation of polygermanes, germylenes, and other organogermanium derivatives. Furthermore, it explores the emerging biological significance of organogermanium compounds, offering insights into their potential as therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆Cl₂Ge | |

| Molecular Weight | 173.62 g/mol | [1] |

| CAS Number | 1529-48-2 | [1] |

| Appearance | Colorless liquid | |

| Melting Point | -22 °C | |

| Boiling Point | 123-124 °C | [1] |

| Density | 1.505 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.460 | |

| Solubility | Reacts with water. Soluble in common organic solvents. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct reaction of germanium metal with methyl chloride at elevated temperatures, often in the presence of a copper catalyst. This method, analogous to the "Direct Process" for organosilicon compounds, provides a scalable route to this important precursor.

Experimental Protocol: Direct Synthesis

Materials:

-

Germanium powder

-

Copper powder (catalyst)

-

Methyl chloride (gas)

-

Reaction tube (quartz or high-temperature resistant glass)

-

Tube furnace

-

Gas flow controllers

-

Condenser and collection flask (cooled)

Procedure:

-

A mixture of germanium powder and copper powder (typically in a 4:1 to 10:1 ratio by weight) is thoroughly mixed and packed into the reaction tube.

-

The reaction tube is placed in a tube furnace and purged with an inert gas (e.g., nitrogen or argon).

-

The furnace temperature is raised to 320-360 °C.[2]

-

A controlled stream of methyl chloride gas is passed through the heated catalyst bed.[2]

-

The gaseous products exiting the reactor are passed through a condenser cooled to a low temperature (e.g., with a dry ice/acetone bath) to liquefy the this compound and other methylated germanium chlorides.[2]

-

The crude product is collected in a receiving flask.

-

Fractional distillation of the crude product is performed to isolate pure this compound from other products like methylgermanium (B72786) trichloride (B1173362) and trimethylgermanium (B74220) chloride.

Diagram of the Synthesis Workflow:

Applications as a Precursor in Organometallic Chemistry

This compound is a cornerstone precursor for a variety of organogermanium compounds. The reactive Ge-Cl bonds are readily cleaved by nucleophiles, enabling the introduction of a wide array of organic and inorganic moieties.

Synthesis of Polygermanes

Polygermanes, polymers with a backbone of germanium atoms, exhibit interesting electronic and optical properties. A common method for their synthesis is the Wurtz-type reductive coupling of diorganodihalogermanes.

Materials:

-

This compound

-

Sodium metal (dispersion or sand)

-

Anhydrous toluene (B28343) or xylene

-

Inert atmosphere (argon or nitrogen) glovebox or Schlenk line

-

Reflux condenser

-

Mechanical stirrer

Procedure:

-

Under a strict inert atmosphere, a dispersion of sodium metal in anhydrous toluene is prepared in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

A solution of this compound in anhydrous toluene is added dropwise to the sodium dispersion with vigorous stirring.

-

The reaction mixture is heated to reflux for several hours to promote the coupling reaction. The formation of sodium chloride as a white precipitate will be observed.

-

After the reaction is complete (monitored by the disappearance of the starting material, e.g., by GC analysis), the mixture is cooled to room temperature.

-

The excess sodium is quenched by the careful addition of a proton source, such as isopropanol, followed by water.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude polydimethylgermane.

-

The polymer can be purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating with methanol).

Diagram of the Polygermane Synthesis Pathway:

Synthesis of Other Organogermanium Compounds

The substitution of chloride atoms in this compound with other functional groups is a fundamental transformation in organogermanium chemistry.

Grignard reagents and organolithium compounds are commonly used to introduce new organic substituents.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Inert atmosphere setup

-

Dropping funnel

-

Separatory funnel

Procedure:

-

A solution of this compound in anhydrous diethyl ether is placed in a reaction flask under an inert atmosphere and cooled in an ice bath.

-

The Grignard reagent solution is added dropwise from a dropping funnel with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the resulting crude product can be purified by distillation or chromatography to yield the corresponding dialkyl/diaryl germanium compound.[3]

Quantitative Data for Representative Reactions:

| Reactant 1 | Reactant 2 (Grignard) | Product | Yield (%) | Reference |

| (CH₃)₂GeCl₂ | 2 PhMgBr | (CH₃)₂GePh₂ | High | [3] |

| (CH₃)₂GeCl₂ | 2 EtMgBr | (CH₃)₂GeEt₂ | Good |

Hydrolysis of this compound leads to the formation of dimethylgermanium oxide, which can exist as a cyclic trimer or tetramer, or as a polymer.

Materials:

-

This compound

-

Water

-

Organic solvent (e.g., diethyl ether)

-

Base (e.g., sodium bicarbonate) for neutralization

-

Separatory funnel

Procedure:

-

This compound is dissolved in an organic solvent such as diethyl ether.

-

The solution is added to a stirred mixture of water and a weak base (e.g., sodium bicarbonate) to neutralize the HCl byproduct.[4]

-

The mixture is stirred vigorously until the reaction is complete.

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent.[4]

-

Removal of the solvent under reduced pressure yields dimethylgermanium oxide.[4]

Diagram of Precursor Reactivity:

Precursor for Chemical Vapor Deposition (CVD)

Organogermanium compounds are utilized as precursors in chemical vapor deposition (CVD) to grow thin films of germanium-containing materials for applications in electronics and optics.[5] this compound can serve as a precursor, although less common than other organogermanium sources like isobutylgermane. The process involves the thermal decomposition of the precursor on a heated substrate.

General Experimental Workflow for CVD:

-

Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned and placed in the CVD reactor.

-

Precursor Delivery: this compound is vaporized and introduced into the reactor with a carrier gas (e.g., hydrogen or argon).

-

Deposition: The substrate is heated to a high temperature, causing the precursor to decompose and deposit a germanium-containing film.

-

Cooling and Characterization: The system is cooled, and the deposited film is analyzed.

Role in Drug Development